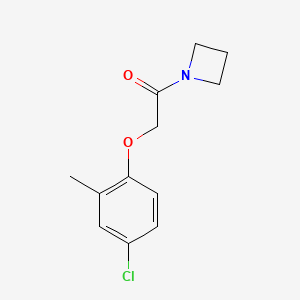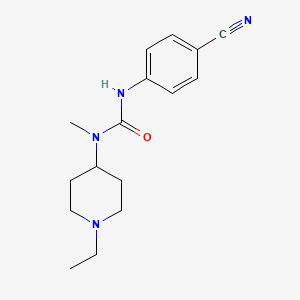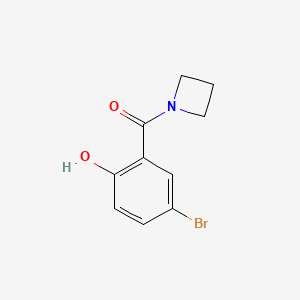
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone, also known as ACE, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone is not fully understood, but it is believed to work by inhibiting the production of certain enzymes involved in inflammation and pain. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain relief medications. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone in lab experiments is that it has been shown to have low toxicity in animal studies. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone is relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone. One area of focus could be further investigating its anti-inflammatory and analgesic properties, with the goal of developing new pain relief medications. Additionally, further research could be conducted on its potential use in the treatment of cancer, with the goal of developing new cancer treatments. Finally, research could be conducted to better understand the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone, which could lead to new insights into its potential applications.
Synthesemethoden
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone can be synthesized using a multi-step process involving the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the reaction of the resulting compound with 2-chloroethyl ethyl ether and azetidine. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has potential applications in scientific research, particularly in the field of pharmacology. 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-7-10(13)3-4-11(9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGEVLXKJEKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
